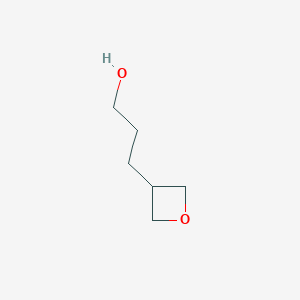

3-(Oxetan-3-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(oxetan-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-3-1-2-6-4-8-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFRPUZTMGJPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441634 | |

| Record name | 3-(oxetan-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251922-47-1 | |

| Record name | 3-(oxetan-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Oxetan-3-yl)propan-1-ol (CAS: 251922-47-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of the Oxetane Moiety in Modern Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can overcome the challenges of drug efficacy, safety, and pharmacokinetics. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued motif in contemporary drug design.[1][2] Initially perceived as a niche structural element, the oxetane is now recognized as a versatile tool for subtly yet profoundly modulating the physicochemical properties of drug candidates.[3][4] Its small size, high polarity, and distinct three-dimensional structure offer a unique combination of attributes that can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[5][6] Furthermore, the oxetane ring can influence the basicity of nearby functional groups, a critical parameter in optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][6] This guide provides an in-depth technical overview of a specific oxetane-containing building block, 3-(oxetan-3-yl)propan-1-ol, a molecule poised to be of significant utility in the synthesis of next-generation therapeutics.

Physicochemical Properties and Structural Features

3-(Oxetan-3-yl)propan-1-ol is a bifunctional molecule featuring a terminal primary alcohol and a 3-substituted oxetane ring. This unique combination of a hydrophilic alcohol and a metabolically robust, polar oxetane makes it an attractive building block for medicinal chemists.

| Property | Value | Source |

| CAS Number | 251922-47-1 | [1] |

| Molecular Formula | C6H12O2 | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless to Yellow Liquid | [1] |

| IUPAC Name | 3-(Oxetan-3-yl)propan-1-ol | [1] |

| Synonyms | 3-(3-Hydroxypropyl)oxetane, 3-Oxetanepropanol | [1] |

The oxetane ring in 3-(oxetan-3-yl)propan-1-ol is a key structural feature. It serves as a bioisostere for more common but often metabolically labile groups like gem-dimethyl or carbonyl functionalities.[6][7] The replacement of these groups with an oxetane can enhance aqueous solubility and reduce metabolic degradation.[4] The propyl chain provides a flexible linker, allowing for the positioning of the oxetane and alcohol groups in a variety of chemical contexts.

Synthesis and Purification

Proposed Synthetic Pathway

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 3-(Oxetan-3-yl)propan-1-ol(251922-47-1) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. [PDF] Study on Synthesis Of Oxetan-3-ol | Semantic Scholar [semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlantis-press.com [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Oxetan-3-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxetan-3-yl)propan-1-ol is a unique bifunctional molecule that incorporates a strained four-membered oxetane ring and a primary alcohol. The oxetane motif has garnered significant interest in medicinal chemistry as it can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The presence of the hydroxyl group provides a handle for further chemical modifications, making 3-(Oxetan-3-yl)propan-1-ol a valuable building block in the synthesis of novel therapeutic agents and other functional materials. This guide provides a comprehensive overview of its core physicochemical properties, offering both predicted data and detailed experimental protocols for their determination.

Core Physicochemical Properties

A quantitative understanding of the physicochemical properties of 3-(Oxetan-3-yl)propan-1-ol is crucial for its application in research and drug development. Due to the limited availability of experimental data for this specific molecule, the following table summarizes key properties based on its structural analogues and established predictive models.

| Property | Predicted Value/Information | Significance in Drug Discovery and Development |

| Molecular Formula | C₆H₁₂O₂ | Defines the elemental composition of the molecule. |

| Molecular Weight | 116.16 g/mol | Influences diffusion, membrane transport, and formulation properties. |

| CAS Number | 251922-47-1 | Provides a unique identifier for the compound.[3][4] |

| Boiling Point | Estimated: 180-220 °C | Indicates volatility and is important for purification and handling. The presence of the polar oxetane and hydroxyl groups, capable of hydrogen bonding, suggests a significantly higher boiling point than non-polar analogues.[5][6] |

| Melting Point | Not available (likely a liquid at room temperature) | Important for understanding the solid-state properties and for formulation development. |

| Aqueous Solubility | Predicted to be high | The oxetane ring and the hydroxyl group are both polar and capable of hydrogen bonding with water, which is expected to confer good aqueous solubility.[2] High solubility is often a desirable trait for drug candidates to ensure adequate absorption and distribution. |

| pKa | Estimated: ~16 (for the alcohol proton) | The acidity of the hydroxyl group is important for understanding its reactivity and potential for salt formation. |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 0.5 - 1.5 | This value indicates the lipophilicity of the molecule. A balanced LogP is often sought for drug candidates to ensure good membrane permeability and avoid excessive protein binding or metabolic clearance. |

Structural and Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane ring and the propanol chain.

-

Oxetane Protons: The methylene protons on the oxetane ring adjacent to the oxygen will appear as triplets, and the methine proton at the 3-position will likely be a multiplet.

-

Propanol Chain Protons: The methylene group adjacent to the hydroxyl group (-CH₂OH) will appear as a triplet. The other two methylene groups of the propyl chain will show more complex splitting patterns (multiplets) due to coupling with neighboring protons.

-

Hydroxyl Proton: The hydroxyl proton (-OH) will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Oxetane Carbons: The two equivalent methylene carbons of the oxetane ring will produce a single signal, while the methine carbon at the point of substitution will have a distinct chemical shift.

-

Propanol Chain Carbons: The three carbons of the propanol chain will each give a unique signal, with the carbon bearing the hydroxyl group being the most deshielded (highest chemical shift).

Predicted Infrared (IR) Spectrum

The IR spectrum is a valuable tool for identifying key functional groups.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.[7]

-

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region will correspond to the C-H stretching vibrations of the alkyl groups.[7]

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region will be indicative of the C-O stretching vibrations of both the alcohol and the ether functionality within the oxetane ring.[7]

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak at m/z = 116 would correspond to the molecular ion.

-

Fragmentation: Common fragmentation pathways would involve the loss of water (M-18), loss of a propyl group, and cleavage of the oxetane ring. The base peak is likely to be a fragment resulting from the stable oxetanylmethyl cation or a related species.

Experimental Protocols for Physicochemical Property Determination

The following section details standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-(Oxetan-3-yl)propan-1-ol.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for micro-scale boiling point determination.

Methodology:

-

Place a small amount (a few drops) of 3-(Oxetan-3-yl)propan-1-ol into a small-diameter test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.

-

Attach the test tube to a thermometer and immerse it in a heating bath (e.g., an oil bath).

-

Heat the bath slowly and observe the capillary tube. A stream of bubbles will emerge as the trapped air expands and then as the liquid begins to boil.

-

Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube. This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[7][8]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Diagram of Solubility Determination Workflow

Caption: Workflow for aqueous solubility determination via the shake-flask method.

Methodology:

-

Add an excess amount of 3-(Oxetan-3-yl)propan-1-ol to a known volume of purified water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Allow the undissolved portion to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved material.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Determination of LogP (HPLC Method)

The HPLC method provides a rapid and reliable estimation of the octanol-water partition coefficient.

Diagram of LogP Determination by HPLC Workflow

Caption: Workflow for LogP determination using a reverse-phase HPLC method.

Methodology:

-

Calibration:

-

Prepare a set of standard compounds with known LogP values.

-

Inject each standard onto a reverse-phase HPLC column (e.g., C18) using an isocratic mobile phase (a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile).

-

Measure the retention time for each standard.

-

Calculate the capacity factor (k') for each standard.

-

Generate a calibration curve by plotting the known LogP values against the logarithm of the capacity factor (log k').

-

-

Sample Analysis:

-

Inject a solution of 3-(Oxetan-3-yl)propan-1-ol onto the same HPLC system under the same conditions.

-

Measure its retention time and calculate its log k'.

-

-

LogP Determination:

-

Use the calibration curve to determine the LogP of 3-(Oxetan-3-yl)propan-1-ol from its measured log k'.

-

Conclusion

3-(Oxetan-3-yl)propan-1-ol is a promising building block for medicinal chemistry and materials science. While experimental data on its physicochemical properties are currently sparse, predictive methods and an understanding of its structural components provide valuable insights. The experimental protocols detailed in this guide offer a clear path for the rigorous characterization of this and other novel compounds, enabling researchers to make informed decisions in their discovery and development programs.

References

- Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery.

- Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new tool for modulating physicochemical properties. Journal of Medicinal Chemistry, 53(8), 3227-3246.

- Carreira, E. M., & Fessard, T. (2014). The oxetane motif in drug discovery. Chimia, 68(6), 393-398.

- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.[1]

- Enamine. Oxetanes. Available at: https://enamine.net/building-blocks/functional-reagents/oxetanes

- ChemicalBook. 3-(Oxetan-3-yl)propan-1-ol(251922-47-1) 1H NMR. Available at: https://www.chemicalbook.com/SpectrumEN_251922-47-1_1HNMR.htm

- The Royal Society of Chemistry. Supporting information for - Asymmetric transfer hydrogenation of ketones with tethered Ru(ii)/N-((1R,2R)-2-amino-1,2-diphenylethyl)-p-toluenesulfonamide catalysts. Available at: https://www.rsc.

- BLDpharm. 251922-47-1 | 3-(Oxetan-3-yl)propan-1-ol. Available at: https://www.bldpharm.com/products/251922-47-1.html

- ChemicalBook. 3-(Oxetan-3-yl)propan-1-ol | 251922-47-1. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61198767.htm[4]

- Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. Available at: https://www.docbrown.info/page06/molecule_isomers/C3H8Oisomers13Cspec.htm

- Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. Available at: https://www.docbrown.info/page06/IRspec/Propan1olIR.htm[7]

- Doc Brown's Chemistry. H-1 proton NMR spectrum of propan-1-ol. Available at: https://www.docbrown.info/page06/molecule_isomers/C3H8OisomersHNMRspec.htm[8]

- Wiley Online Library. Supporting Information for: Carbon Monoxide and Hydrogen (Syngas) as C1‐Building Block for Selective Catalytic Methylation of Alcohols and Amines. Available at: https://onlinelibrary.wiley.com/action/downloadSupplement?doi=10.1002%2Fanie.

- National Center for Biotechnology Information. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092040/

- University of Calgary. 13C NMR of 1-Propanol. Available at: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-nmr-13c.html

- BenchChem. 1H and 13C NMR spectral data of 3-Bromo(2H_6_)propan-1-ol. Available at: https://www.benchchem.

- National Center for Biotechnology Information. Will we ever be able to accurately predict solubility?. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10946251/

- ChemicalBook. Oxetan-3-ol(7748-36-9) 1H NMR spectrum. Available at: https://www.chemicalbook.com/SpectrumEN_7748-36-9_1HNMR.htm

- BLDpharm. 251922-47-1|3-(Oxetan-3-yl)propan-1-ol. Available at: https://www.bldpharm.com/en/product/detail/251922-47-1/

- National Center for Biotechnology Information. Oxetan-3-ol | C3H6O2 | CID 9942117. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/9942117

- National Center for Biotechnology Information. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9949603/

- MyTutor. How to predict the increasing order of boiling points: propane, propanol, and propanone. Available at: https://www.mytutor.co.uk/answers/1169/A-Level/Chemistry/How-to-predict-the-increasing-order-of-boiling-points-propane-propanol-and-propanone/[5]

- Doc Brown's Chemistry. Mass spectrum of propan-1-ol. Available at: https://www.docbrown.info/page06/MSspec/Propan1olMS.htm

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.09%3A_Interpreting_C-13_NMR_Spectra

- National Center for Biotechnology Information. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443407/

- Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. Available at: https://www.docbrown.info/page06/13CNMR/13CNMRindex.htm

- National Center for Biotechnology Information. 3-[2-(3-Hydroxypropyl)oxan-3-yl]propan-1-ol | C11H22O3 | CID 162171837. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/162171837

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).. Available at: https://www.researchgate.

- MyTutor. Predict the relative boiling points of propanal, butane and prop-2-en-1-ol from the highest to the lowest boiling point.. Available at: https://www.mytutor.co.uk/answers/2651/A-Level/Chemistry/Predict-the-relative-boiling-points-of-propanal-butane-and-prop-2-en-1-ol-from-the-highest-to-the-lowest-boiling-point/[6]

- National Institute of Standards and Technology. 1-Propanol, 3-(methylthio)-. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C505102&Type=MASS&Index=1#MASS

- GovInfo. EPA/NIH Mass Spectral Data Base. Available at: https://www.govinfo.gov/app/details/GOVPUB-C13-e477e77242a7815b8022204a98402f1b

- National Institute of Standards and Technology. 3-Ethyl-3-hydroxymethyl oxetane. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3047323&Type=IR-SPEC&Index=1#IR-SPEC

- ResearchGate. (PDF) Solubility Prediction of Paracetamol in Water–Ethanol–Propylene Glycol Mixtures at 25 and 30 °C Using Practical Approaches. Available at: https://www.researchgate.net/publication/5472856_Solubility_Prediction_of_Paracetamol_in_Water-Ethanol-Propylene_Glycol_Mixtures_at_25_and_30_C_Using_Practical_Approaches

- National Institute of Standards and Technology. 1-Proponal with Decane and Water. Available at: https://srdata.nist.gov/solubility/sol_detail.aspx?sysID=C3H8O_C10H22_H2O&ds=1&cmp=1-Proponal

- BLDpharm. 1467674-36-7|2-(oxetan-3-yl)propan-1-ol. Available at: https://www.bldpharm.com/en/product/detail/1467674-36-7/

- ChemicalBook. 1-Propanol(71-23-8) MS spectrum. Available at: https://www.chemicalbook.com/SpectrumEN_71-23-8_MS.htm

- National Institute of Standards and Technology. 1-Propanol. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C71238&Type=IR-SPEC&Index=1#IR-SPEC

- ChemicalBook. 1-Propanol(71-23-8)IR1. Available at: https://www.chemicalbook.com/SpectrumEN_71-23-8_IR1.htm

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes - Enamine [enamine.net]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-(Oxetan-3-yl)propan-1-ol | 251922-47-1 [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. mytutor.co.uk [mytutor.co.uk]

- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of 3-(Oxetan-3-yl)propan-1-ol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Oxetan-3-yl)propan-1-ol, a valuable building block in medicinal chemistry. Due to the limited availability of public domain spectral data for this specific molecule, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the fundamental principles of spectroscopy and comparative analysis with structurally related compounds. This guide outlines robust experimental protocols for acquiring high-quality spectroscopic data and provides in-depth interpretations of the expected spectral features. The content is structured to offer researchers, scientists, and drug development professionals a practical framework for the spectroscopic analysis of this and similar oxetane-containing molecules, thereby facilitating its application in drug discovery programs.

Introduction: The Significance of the Oxetane Moiety in Drug Design

The oxetane ring has emerged as a highly sought-after structural motif in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and lipophilicity, make it an attractive bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties. 3-(Oxetan-3-yl)propan-1-ol, in particular, offers a versatile scaffold, combining the beneficial attributes of the oxetane ring with a reactive primary alcohol functional group, enabling further chemical elaboration. Accurate and unambiguous structural elucidation through spectroscopic techniques is paramount for the successful integration of this building block into drug discovery pipelines.

This guide delves into the core spectroscopic techniques—NMR, IR, and MS—providing a predictive yet scientifically rigorous analysis of the spectral data for 3-(Oxetan-3-yl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Oxetan-3-yl)propan-1-ol, both ¹H and ¹³C NMR are indispensable for confirming its constitution and connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-(Oxetan-3-yl)propan-1-ol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the oxygen atoms in both the oxetane ring and the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for 3-(Oxetan-3-yl)propan-1-ol in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6 - 4.4 | Triplet | 2H | -O-CH ₂- (Oxetane) |

| ~4.4 - 4.2 | Triplet | 2H | -O-CH ₂- (Oxetane) |

| ~3.7 | Triplet | 2H | H O-CH ₂- |

| ~3.2 - 3.0 | Multiplet | 1H | -CH - (Oxetane) |

| ~2.0 - 1.8 | Multiplet | 2H | -CH ₂-CH₂-CH₂OH |

| ~1.7 - 1.5 | Multiplet | 2H | -CH₂-CH ₂-CH₂OH |

| ~1.5 | Broad Singlet | 1H | -OH |

-

Causality of Signal Assignment:

-

The protons on the oxetane ring adjacent to the oxygen atom (-O-CH ₂) are expected to be the most downfield due to the strong deshielding effect of the electronegative oxygen.

-

The methylene group attached to the hydroxyl group (H O-CH ₂) will also be deshielded, appearing at a chemical shift around 3.7 ppm.

-

The methine proton on the oxetane ring is anticipated to be a complex multiplet due to coupling with multiple neighboring protons.

-

The aliphatic methylene protons in the propyl chain will appear at progressively higher fields (lower ppm) as their distance from the electron-withdrawing groups increases.

-

The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and temperature due to hydrogen bonding and chemical exchange.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3-(Oxetan-3-yl)propan-1-ol in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~75 - 70 | -C H₂-O- (Oxetane) |

| ~62 - 58 | HO-C H₂- |

| ~40 - 35 | -C H- (Oxetane) |

| ~35 - 30 | -C H₂-CH₂-CH₂OH |

| ~30 - 25 | -CH₂-C H₂-CH₂OH |

-

Expertise in Interpretation:

-

The carbons of the oxetane ring bonded to oxygen will have the largest chemical shifts.

-

The carbon bearing the hydroxyl group will also be significantly downfield.

-

The remaining aliphatic carbons will appear at higher fields.

-

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR data acquisition ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 3-(Oxetan-3-yl)propan-1-ol for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse.

-

Number of scans: 1024 or more.

-

Relaxation delay: 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Calibrate the spectrum using the TMS signal.

-

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 3-(Oxetan-3-yl)propan-1-ol will be dominated by absorptions corresponding to the O-H, C-H, and C-O bonds.

Table 3: Predicted IR Absorption Bands for 3-(Oxetan-3-yl)propan-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3000 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1150 - 1050 | Strong | C-O stretch (primary alcohol) |

| ~980 - 950 | Strong | C-O-C stretch (oxetane ring) |

-

Authoritative Grounding:

-

The broad, strong absorption in the 3600-3200 cm⁻¹ region is highly characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[1][2]

-

The strong C-H stretching vibrations just below 3000 cm⁻¹ are indicative of the sp³ hybridized carbons in the propyl chain and oxetane ring.

-

A strong C-O stretching band for the primary alcohol is expected in the 1150-1050 cm⁻¹ range.

-

The characteristic C-O-C stretching of the strained oxetane ring is anticipated to appear around 980-950 cm⁻¹.

-

Experimental Protocol for FTIR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of neat 3-(Oxetan-3-yl)propan-1-ol onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Analyze the resulting transmittance or absorbance spectrum to identify the characteristic absorption bands.

-

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

For 3-(Oxetan-3-yl)propan-1-ol (C₆H₁₂O₂), the molecular weight is 116.16 g/mol .

-

Molecular Ion (M⁺): An observable molecular ion peak at m/z = 116 is expected, though it may be of low intensity due to the lability of the alcohol and ether functionalities.

-

Key Fragmentation Pathways:

-

α-Cleavage: This is a characteristic fragmentation for both alcohols and ethers.[3] Cleavage of the C-C bond adjacent to the oxetane ring or the hydroxyl group is likely.

-

Loss of a propyl radical (•CH₂CH₂CH₂OH) would lead to an oxetanylmethyl cation at m/z = 57.

-

Cleavage adjacent to the alcohol could result in the formation of a [CH₂OH]⁺ ion at m/z = 31, a hallmark of primary alcohols.

-

-

Loss of Water (M-18): Dehydration of the molecular ion is a common fragmentation pathway for alcohols, which would yield a peak at m/z = 98.

-

Ring Opening of Oxetane: The strained oxetane ring can undergo fragmentation, potentially leading to the loss of formaldehyde (CH₂O, 30 Da) or ethylene (C₂H₄, 28 Da) from fragment ions.

-

Table 4: Predicted Key Fragment Ions in the EI-Mass Spectrum of 3-(Oxetan-3-yl)propan-1-ol

| m/z | Predicted Fragment Ion |

| 116 | [C₆H₁₂O₂]⁺ (Molecular Ion) |

| 98 | [M - H₂O]⁺ |

| 85 | [M - CH₂OH]⁺ |

| 57 | [C₃H₅O]⁺ (Oxetanylmethyl cation) |

| 31 | [CH₂OH]⁺ |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of volatile compounds like 3-(Oxetan-3-yl)propan-1-ol.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

-

Data Analysis:

-

Identify the peak corresponding to 3-(Oxetan-3-yl)propan-1-ol in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Caption: A schematic workflow for GC-MS analysis.

Conclusion: A Predictive Framework for Spectroscopic Elucidation

This technical guide has provided a detailed, predictive framework for the comprehensive spectroscopic characterization of 3-(Oxetan-3-yl)propan-1-ol using NMR, IR, and MS techniques. While based on predicted data, the interpretations are firmly rooted in established spectroscopic principles and data from analogous structures. The outlined experimental protocols offer a robust methodology for obtaining high-quality, reliable data. By understanding the expected spectral features and the causality behind them, researchers and drug development professionals can confidently approach the synthesis, purification, and structural verification of this and other novel oxetane-containing molecules, thereby accelerating their application in the discovery of new therapeutics.

References

-

Interpreting Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

-

Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. (2024, May 20). Read Chemistry. Retrieved from [Link]

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Georgia Tech NMR Center. Retrieved from [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. Retrieved from [Link]

-

Gas Chromatography Mass Spectrometry (GC-MS). (n.d.). EAG Laboratories. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

ExperimentGCMS Documentation. (2022, December 19). Retrieved from [Link]

-

How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. Retrieved from [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PubMed Central. Retrieved from [Link]

-

13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]

-

O Chem: Interpreting 'HNMR for an Alcohol. (2014, October 12). Reddit. Retrieved from [Link]

-

Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. (2017, November 1). FDA. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

interpreting infra-red spectra. (n.d.). Chemguide. Retrieved from [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. (2016, September 21). Griti. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Organic Chemistry: 1H NMR of alcohols - Dr. Nathan Green. (2020, March 10). YouTube. Retrieved from [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

-

6.5: Interpreting C-13 NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). NIH. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(Oxetan-3-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] 3-(Oxetan-3-yl)propan-1-ol, in particular, represents a key intermediate, offering a synthetically versatile handle for the introduction of the oxetane moiety into more complex molecular architectures. This guide provides a comprehensive overview of plausible and efficient synthetic routes to this target molecule, with a focus on strategic bond disconnections and detailed, field-proven experimental protocols. The causality behind experimental choices, mechanistic insights, and data presentation are emphasized to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Oxetane Moiety

The incorporation of small, strained heterocyclic rings is a contemporary strategy in drug design to navigate beyond flat, aromatic structures and explore new chemical space. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a bioisostere for gem-dimethyl and carbonyl groups.[2][3] Its unique conformational properties and polarity can lead to improved aqueous solubility, enhanced metabolic stability, and favorable target interactions.[3] 3-(Oxetan-3-yl)propan-1-ol is a particularly useful building block as the primary alcohol provides a reactive site for further functionalization, enabling its seamless integration into diverse molecular scaffolds.

This guide will explore two primary retrosynthetic approaches for the synthesis of 3-(Oxetan-3-yl)propan-1-ol, both commencing from the readily accessible starting material, oxetan-3-one.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 3-(Oxetan-3-yl)propan-1-ol, reveals two key bond disconnections that inform our forward synthetic strategies.

Caption: Retrosynthetic analysis of 3-(Oxetan-3-yl)propan-1-ol.

-

Route 1 (Green Pathway): A Wittig-type reaction on oxetan-3-one can introduce the required three-carbon chain as an unsaturated ester or alcohol precursor. Subsequent reduction of the double bond and ester moiety yields the target primary alcohol.

-

Route 2 (Red Pathway): A Grignard reaction with an ethyl nucleophile on oxetan-3-one forms a tertiary alcohol. Dehydration to the corresponding alkene followed by an anti-Markovnikov hydroboration-oxidation furnishes the desired primary alcohol.

Synthesis of the Key Precursor: Oxetan-3-one

Both proposed synthetic routes commence with oxetan-3-one. The synthesis of this key intermediate has been a subject of considerable research. While commercially available, an efficient laboratory-scale preparation is often desirable. A gold-catalyzed one-step synthesis from readily available propargylic alcohols represents a practical and safe approach, avoiding the use of hazardous diazo ketones.[4][5]

Another well-established method involves a multi-step synthesis starting from epichlorohydrin.[3][6] A modified version of this route is presented below.[2][3]

Synthesis of Oxetan-3-ol from Epichlorohydrin

A concise four-step synthesis from epichlorohydrin provides oxetan-3-ol, which can then be oxidized to oxetan-3-one.[2][3]

Caption: Synthetic Route 1 via Wittig Reaction.

Mechanistic Considerations

The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of oxetan-3-one. [7][8]The choice of ylide is critical; a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is recommended for its stability and predictable reactivity. [9]The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. [7][8] The subsequent hydrogenation of the α,β-unsaturated ester can be achieved using a heterogeneous catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. [10]Finally, the saturated ester is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocol: Wittig-Hydrogenation-Reduction

-

Step 1: Wittig Reaction. To a solution of (carbethoxymethylene)triphenylphosphorane in an anhydrous aprotic solvent (e.g., THF), add oxetan-3-one dropwise at room temperature. The reaction is typically stirred for several hours until completion, monitored by TLC.

-

Step 2: Catalytic Hydrogenation. The crude ethyl 3-(oxetan-3-ylidene)propanoate is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of 10% Pd/C is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases. [10]The catalyst is then removed by filtration through Celite.

-

Step 3: Ester Reduction. The resulting ethyl 3-(oxetan-3-yl)propanoate is dissolved in anhydrous THF and added dropwise to a stirred suspension of LiAlH4 in THF at 0°C. The reaction is then warmed to room temperature and stirred until complete. The reaction is carefully quenched with water and aqueous NaOH, and the product is extracted with an organic solvent.

| Step | Reactants | Reagents | Typical Yield |

| 1 | Oxetan-3-one, (Carbethoxymethylene)triphenylphosphorane | Anhydrous THF | 80-90% |

| 2 | Ethyl 3-(oxetan-3-ylidene)propanoate | H2, 10% Pd/C, Ethanol | >95% |

| 3 | Ethyl 3-(oxetan-3-yl)propanoate | LiAlH4, Anhydrous THF | 85-95% |

| Table 1: Summary of Reactions and Typical Yields for Route 1. |

Synthetic Route 2: The Grignard Reaction Approach

This route employs a classic Grignard reaction to form a C-C bond, followed by a sequence of elimination and hydroboration-oxidation to install the primary alcohol at the terminal position of the propyl chain.

Caption: Synthetic Route 2 via Grignard Reaction.

Mechanistic Considerations

The Grignard reaction involves the nucleophilic addition of the ethyl carbanion from ethylmagnesium bromide to the carbonyl of oxetan-3-one, forming a tertiary alkoxide which is protonated upon workup to yield 3-ethyl-oxetan-3-ol. [11][12] Dehydration of the tertiary alcohol, typically under acidic conditions, will lead to the formation of the more stable exocyclic alkene, 3-ethylideneoxetane.

The final step is a hydroboration-oxidation reaction. Borane (BH3) adds across the double bond in a syn-fashion, with the boron atom adding to the less substituted carbon (anti-Markovnikov regioselectivity). [13]Subsequent oxidation with hydrogen peroxide in basic media replaces the boron atom with a hydroxyl group, yielding the desired primary alcohol. [13]

Experimental Protocol: Grignard-Dehydration-Hydroboration

-

Step 1: Grignard Reaction. A solution of oxetan-3-one in anhydrous diethyl ether or THF is added dropwise to a solution of ethylmagnesium bromide in the same solvent at 0°C under an inert atmosphere. [11]After the addition, the reaction is stirred at room temperature for a few hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

-

Step 2: Dehydration. The crude 3-ethyl-oxetan-3-ol is heated with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and the resulting alkene is distilled from the reaction mixture.

-

Step 3: Hydroboration-Oxidation. The 3-ethylideneoxetane is dissolved in anhydrous THF and a solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise at 0°C. The reaction is stirred at room temperature for several hours. The solution is then cooled again, and aqueous sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide. [13]The mixture is stirred for a few hours at room temperature before workup and purification.

| Step | Reactants | Reagents | Typical Yield |

| 1 | Oxetan-3-one | Ethylmagnesium bromide, Anhydrous Et2O or THF | 75-85% |

| 2 | 3-Ethyl-oxetan-3-ol | cat. H2SO4, heat | 60-70% |

| 3 | 3-Ethylideneoxetane | 1. BH3·THF 2. H2O2, NaOH | 80-90% |

| Table 2: Summary of Reactions and Typical Yields for Route 2. |

Conclusion and Route Comparison

Both synthetic routes presented are viable for the preparation of 3-(Oxetan-3-yl)propan-1-ol.

-

Route 1 (Wittig Approach) is likely to be higher yielding and more scalable. The one-pot Wittig-hydrogenation variant is particularly efficient, minimizing purification steps. [14]The final reduction of the ester is a very reliable transformation.

-

Route 2 (Grignard Approach) involves classic and robust reactions. However, the dehydration step can sometimes lead to side products, and the handling of borane requires care. The regioselectivity of the hydroboration-oxidation is a key advantage for obtaining the primary alcohol.

The choice of route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of starting materials and reagents. Both pathways provide a solid foundation for the synthesis of this valuable oxetane-containing building block for applications in drug discovery and development.

References

-

Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

-

The Dong Group. Oxetane Presentation. [Link]

- Ryono, D. E., & Wenkert, E. (1975). Synthesis of 3-hydroxyoxetane. U.S.

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. [Link]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

-

Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Synthesis of 1. (n.d.). [Link]

-

Devlin, R., Jones, D. J., & McGlacken, G. P. (2020). One-Pot, Tandem Wittig Hydrogenation: Formal C(sp3)-C(sp3) Bond Formation with Extensive Scope. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

- Preparation method of 3-hydroxy oxetane compound. (n.d.).

- Synthesis method for oxetane compounds. (n.d.).

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

-

Purdue University. (n.d.). Grignard Reagents. [Link]

Sources

- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetan-3-one synthesis [organic-chemistry.org]

- 6. [PDF] Study on Synthesis Of Oxetan-3-ol | Semantic Scholar [semanticscholar.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. adichemistry.com [adichemistry.com]

- 13. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. One-Pot, Tandem Wittig Hydrogenation: Formal C(sp3)-C(sp3) Bond Formation with Extensive Scope [organic-chemistry.org]

starting materials for 3-(Oxetan-3-yl)propan-1-ol synthesis

An In-depth Technical Guide to the Synthesis of 3-(Oxetan-3-yl)propan-1-ol: Starting Materials and Strategic Selection

Introduction

The oxetane ring, a strained four-membered ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to profound improvements in physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability, often by serving as a polar surrogate for gem-dimethyl or carbonyl groups.[1][2][3] 3-(Oxetan-3-yl)propan-1-ol is a key building block that installs this beneficial moiety with a flexible three-carbon linker, making it a desirable intermediate for drug development professionals. This guide provides a detailed examination of the viable synthetic routes to this compound, focusing on the critical selection of starting materials and the underlying chemical logic that governs pathway efficiency.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule, 3-(Oxetan-3-yl)propan-1-ol, reveals two primary strategic disconnections. The most direct approach involves the formation of the C-C bond between the oxetane ring and the propanol sidechain. This strategy identifies Oxetan-3-one as the central electrophilic precursor. The corresponding three-carbon nucleophile can be introduced via established organometallic reactions. A secondary, though more complex, approach would involve forming the oxetane ring as a final step from a pre-functionalized acyclic precursor. This guide will focus on the more convergent and widely applicable strategy centered around oxetan-3-one.

Caption: Retrosynthetic analysis of 3-(Oxetan-3-yl)propan-1-ol.

Part 1: Synthesis of the Core Building Block: Oxetan-3-one

The availability and purity of oxetan-3-one are paramount to the success of any subsequent coupling reaction. While commercially available, its synthesis in-house can be cost-effective for large-scale campaigns. Historically, its preparation was challenging, often involving multiple steps with low overall yields.[4] However, modern methods have made it significantly more accessible.

Method A: Oxidation of Oxetan-3-ol

This is a classical and reliable approach. The precursor, oxetan-3-ol, can be synthesized from commercially available epichlorohydrin.[1][3][5] The subsequent oxidation is the key step.

-

Starting Materials: Oxetan-3-ol, an oxidizing agent (e.g., N-chlorosuccinimide (NCS)), and a catalyst.

-

Causality of Choice: The use of NCS with a catalyst like N-tert-butylbenzenesulfinamide provides a mild and high-yielding oxidation, avoiding the harsh conditions that could lead to ring-opening or other side reactions common with such a strained system.[6] Other methods, such as Swern or Dess-Martin oxidation, are also viable but may present challenges with reagent stoichiometry and purification on a larger scale.

Method B: Gold-Catalyzed Cyclization of Propargyl Alcohol

A more contemporary and atom-economical approach involves the gold-catalyzed oxidative cyclization of propargyl alcohol.[4][7][8] This method is notable for its efficiency, proceeding in a single step from a readily available and inexpensive starting material.

-

Starting Materials: Propargyl alcohol, a gold catalyst (e.g., IPrAuNTf2), and an N-oxide oxidant.

-

Causality of Choice: This reaction proceeds through an α-oxo gold carbene intermediate, which undergoes intramolecular cyclization to form the strained oxetane ring.[4][7] It offers a significant advantage by avoiding the use of hazardous diazo ketones, which were used in earlier, less practical syntheses.[4][9] The reaction is often performed under 'open flask' conditions, highlighting its robustness.[4][8]

Comparison of Oxetan-3-one Synthesis Routes

| Parameter | Method A: Oxidation of Oxetan-3-ol | Method B: Gold-Catalyzed Cyclization |

| Primary Starting Material | Epichlorohydrin | Propargyl Alcohol |

| Number of Steps | Multiple (synthesis of oxetan-3-ol + oxidation) | One Step |

| Reported Yield | High (e.g., 93% for oxidation step)[6] | Good (e.g., 71% NMR yield)[4] |

| Key Reagents | NCS, N-tert-butylbenzenesulfinamide | Gold catalyst, N-oxide |

| Advantages | Well-established, reliable chemistry | Atom-economical, uses cheap starting material, avoids hazardous reagents[4][8] |

| Disadvantages | Longer overall sequence | Requires specialized gold catalyst |

Part 2: C-C Bond Forming Strategies

With a reliable source of oxetan-3-one, the next phase is the construction of the propanol sidechain. The two most logical and robust methods are the Wittig olefination followed by hydrogenation, and the Grignard addition.

Strategy A: Wittig Olefination and Subsequent Hydrogenation

This two-step sequence is a powerful method for converting a ketone into an alkyl chain. It involves first forming an alkene via the Wittig reaction, which is then reduced to the desired alkane.[10][11]

Caption: Workflow for the Wittig Olefination / Hydrogenation strategy.

-

(3-Bromopropyl)triphenylphosphonium bromide: This phosphonium salt is the precursor to the required Wittig reagent. It is synthesized via an SN2 reaction between triphenylphosphine and 1,3-dibromopropane.[12][13] The choice of a 3-carbon linker is dictated by the target structure. It is crucial to use a reagent that ultimately provides the terminal -OH group. A Wittig reagent with a protected alcohol is often used, but for simplicity, a reagent that forms an alkene which can be subsequently reduced is also a common strategy.

-

Strong Base: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt to form the highly reactive phosphonium ylide (the active Wittig reagent).[11][14]

-

Oxetan-3-one: The electrophilic partner in the reaction.

-

Hydrogen Gas (H₂) and Catalyst: For the reduction of the alkene intermediate, catalytic hydrogenation is the most efficient method. Palladium on carbon (Pd/C) is a standard and effective catalyst for the complete saturation of carbon-carbon double bonds.[15][16]

This protocol is adapted from established procedures.[12][13]

-

To a three-necked flask equipped with a mechanical stirrer, condenser, and an addition funnel, charge triphenylphosphine (1.0 eq) and a suitable solvent such as toluene or xylene.[12][13]

-

Stir the mixture until the triphenylphosphine is fully dissolved.

-

Slowly add 1,3-dibromopropane (1.0 eq) to the stirred solution. The reaction is exothermic, and controlled addition is recommended.

-

Heat the reaction mixture to reflux (approx. 110-130 °C) and maintain for 17-20 hours.[12][13] A white precipitate will form as the reaction progresses.

-

Cool the suspension to room temperature and collect the solid product by filtration.

-

Wash the filter cake with fresh toluene to remove any unreacted starting materials.

-

Dry the product under vacuum at 60 °C to yield white crystalline (3-bromopropyl)triphenylphosphonium bromide.

Strategy B: Grignard Reaction

The Grignard reaction provides an alternative, powerful method for C-C bond formation by adding an organomagnesium halide to a ketone.[17][18]

-

A Protected 3-Halopropanol: A critical consideration for this pathway is the incompatibility of the Grignard reagent with acidic protons, such as those from a hydroxyl group. Therefore, the -OH group of the 3-halopropanol starting material must be protected before the formation of the Grignard reagent. Common protecting groups (PG) include tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBDMS). The synthesis would start from a compound like 3-bromopropan-1-ol.

-

Magnesium Turnings: For the formation of the Grignard reagent.

-

Oxetan-3-one: The ketone to be functionalized.

-

Acidic Workup/Deprotection: A dilute acid (e.g., HCl) is used in the workup to protonate the intermediate alkoxide to form the tertiary alcohol and, depending on the protecting group, to simultaneously remove it.[19]

The entire sequence is dictated by the high basicity and nucleophilicity of the Grignard reagent.[18] Failure to protect the hydroxyl group would result in the Grignard reagent simply deprotonating another molecule of the starting material, quenching the reagent and preventing the desired C-C bond formation. The choice of an ether solvent (like diethyl ether or THF) is also crucial, as it coordinates to the magnesium, solubilizing the Grignard reagent and facilitating its formation.[18]

Conclusion and Strategic Recommendations

The synthesis of 3-(Oxetan-3-yl)propan-1-ol is most efficiently approached via strategies that construct the key C-C bond using oxetan-3-one as the central building block.

-

The Wittig olefination followed by hydrogenation is a robust and reliable pathway. Its success hinges on the successful preparation of the appropriate phosphonium salt, such as (3-bromopropyl)triphenylphosphonium bromide, from triphenylphosphine and 1,3-dibromopropane.[12][13] This route offers good control and generally high yields.

-

The Grignard reaction is also a highly effective method, though it necessitates an additional protection/deprotection sequence for the hydroxyl group of the propanol sidechain. This adds steps to the overall synthesis but is based on fundamental and well-understood organometallic chemistry.[17][20]

For researchers and drug development professionals, the choice between these pathways will depend on factors such as scale, cost of goods, and available expertise. The synthesis of oxetan-3-one itself has been significantly improved by modern methods, with gold-catalyzed cyclization of propargyl alcohol offering a particularly elegant and efficient entry point.[4][8] A thorough evaluation of these starting materials and the associated reaction logistics is critical for the successful and scalable production of this important oxetane-containing building block.

References

-

PrepChem. Synthesis of (3-bromopropyl)triphenylphosphonium bromide. [Link]

-

ChemBK. (3-Bromopropyl)triphenylphosphonium bromide. [Link]

-

Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

-

Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Semantic Scholar. [Link]

- Google Patents. (CN103694201B) - Synthesis method of oxetanone.

-

Journal of the Chemical Society, Perkin Transactions 1. (1974). Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents. [Link]

- Google Patents. (CN111925344A) - Synthetic method of 3-oxetanone.

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

-

Semantic Scholar. Study on Synthesis Of Oxetan-3-ol. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11671. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

YouTube. the Wittig reaction. [Link]

-

Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]

-

Organic Chemistry Portal. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]

-

Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]

-

ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]

- Google Patents. (CN102212044A) - Synthesis method for oxetane compounds.

-

MDPI. Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol. [Link]

-

ResearchGate. Development of an improved continuous hydrogenation process for the production of 1, 3-propanediol using titania supported ruthenium catalysts. [Link]

-

PubMed. Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols. [Link]

- Google Patents. (US6403844B1) - Condensed phase catalytic hydrogenation of lactic acid to propylene glycol.

-

PubMed. Hydrogenation of Lactic Acid to 1,2-Propanediol over Ru-Based Catalysts. [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Study on Synthesis Of Oxetan-3-ol | Semantic Scholar [semanticscholar.org]

- 6. 3-Oxetanone synthesis - chemicalbook [chemicalbook.com]

- 7. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]

- 8. Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103694201B - Synthesis method of oxetanone - Google Patents [patents.google.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 12. (3-BROMOPROPYL)TRIPHENYLPHOSPHONIUM BROMIDE | 3607-17-8 [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Grignard Reaction [organic-chemistry.org]

- 18. sciencemadness.org [sciencemadness.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Chemical Stability and Reactivity of 3-(Oxetan-3-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to fine-tune the physicochemical properties of drug candidates.[1][2] As a bifunctional molecule featuring both a strained oxetane ring and a primary alcohol, 3-(Oxetan-3-yl)propan-1-ol presents a unique landscape of chemical stability and reactivity. This guide provides a comprehensive analysis of these characteristics, offering field-proven insights into its handling, potential degradation pathways, and synthetic utility. By understanding the interplay between the stable yet reactive oxetane core and the versatile alcohol functionality, researchers can strategically leverage this compound in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of the Oxetane Moiety

The incorporation of small, polar, and three-dimensional motifs is a key strategy in contemporary drug discovery to access novel chemical space and improve pharmacokinetic profiles.[2][3] The oxetane ring, a four-membered cyclic ether, has garnered significant attention for its capacity to enhance aqueous solubility, metabolic stability, and lipophilicity while influencing the basicity of nearby functional groups.[4][5][6] Often employed as a bioisostere for gem-dimethyl or carbonyl groups, the oxetane unit can introduce polarity and conformational constraints, leading to improved drug-like properties.[7][8]

3-(Oxetan-3-yl)propan-1-ol is a particularly useful building block as it provides a readily functionalizable primary alcohol for downstream synthetic elaborations, while introducing the beneficial oxetane core. The 3-substitution pattern is common in drug discovery, offering a good balance of synthetic accessibility and stability.[1][2] This guide will dissect the chemical behavior of this molecule, providing a framework for its effective application.

Chemical Stability Profile

The stability of 3-(Oxetan-3-yl)propan-1-ol is a tale of two functionalities: the relatively robust, yet strained, oxetane ring and the primary alcohol. The inherent ring strain of the oxetane (approximately 106 kJ·mol⁻¹) is a key determinant of its reactivity.[9] However, oxetanes are generally more stable than their three-membered epoxide counterparts.[10]

Thermal Stability

The oxetane ring in 3-(Oxetan-3-yl)propan-1-ol is expected to exhibit good thermal stability under neutral conditions. Significant degradation would likely require high temperatures, at which point ring-opening polymerization or other decomposition pathways may be initiated.[1] The primary alcohol moiety is also thermally stable.

Hydrolytic Stability

The hydrolytic stability is highly dependent on the pH of the medium.

-

Acidic Conditions: The oxetane ring is susceptible to ring-opening under acidic conditions.[1][3] This is the most significant liability of the oxetane moiety. The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack of water (or another nucleophile) on one of the ring carbons. This will be discussed in more detail in the reactivity section. The presence of strong acids, even in catalytic amounts, can lead to decomposition.[11]

-

Neutral Conditions: In neutral aqueous media, 3-(Oxetan-3-yl)propan-1-ol is expected to be stable for extended periods at ambient temperature.

-

Basic Conditions: The molecule is generally stable under basic conditions. Unlike epoxides, the oxetane ring is not readily opened by strong nucleophiles under basic conditions without activation.[12] The primary alcohol will be deprotonated to the corresponding alkoxide under strongly basic conditions, but the core structure will remain intact.

Photolytic Stability

Saturated ethers and alcohols do not possess chromophores that absorb UV-Vis light in the solar spectrum. Therefore, 3-(Oxetan-3-yl)propan-1-ol is expected to be photolytically stable. Forced degradation studies under ICH Q1B conditions would be necessary to confirm this for regulatory purposes.[13]

Summary of Stability

| Condition | Stability of Oxetane Ring | Stability of Primary Alcohol | Overall Stability of 3-(Oxetan-3-yl)propan-1-ol |

| Thermal (Neutral, < 100°C) | Stable | Stable | Stable |

| Aqueous (pH 7) | Stable | Stable | Stable |

| Aqueous (Acidic, pH < 4) | Labile (Risk of ring-opening) | Stable | Unstable |

| Aqueous (Basic, pH > 10) | Stable | Stable (deprotonation) | Stable |

| Oxidative (e.g., H₂O₂) | Stable | Labile (Oxidation to aldehyde/acid) | Labile |

| Photolytic (ICH Q1B) | Expected to be Stable | Expected to be Stable | Expected to be Stable |

Chemical Reactivity

The reactivity of 3-(Oxetan-3-yl)propan-1-ol can be categorized by the reactive center: the oxetane ring or the primary alcohol.

Reactivity of the Oxetane Ring: Acid-Catalyzed Ring-Opening

The most characteristic reaction of the oxetane ring is its cleavage under acidic conditions. This proceeds via an SN2 or SN1-like mechanism depending on the substitution pattern and reaction conditions. For a 3-substituted oxetane, the attack of a nucleophile will occur at the less sterically hindered C2 or C4 position.

Caption: Generalized mechanism of acid-catalyzed oxetane ring-opening.

This reactivity allows for the synthesis of various 1,3-difunctionalized compounds. A variety of nucleophiles can be employed, including:

-

Halides (e.g., from HCl, HBr): Yielding 3-(3-halo-1-hydroxypropyl)propan-1-ol derivatives.

-

Alcohols: In the presence of a protic acid, an alcohol can act as a nucleophile to form an ether.

-

Water: Leading to the formation of a 1,3-diol.

-

Thiols: Forming thioethers.

Reactivity of the Primary Alcohol

The primary alcohol at the end of the propyl chain offers a versatile handle for a wide range of common organic transformations.

The primary alcohol can be oxidized to either the corresponding aldehyde or carboxylic acid using standard oxidation reagents.

-

To Aldehyde: Mild conditions such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are effective.[11]

-

To Carboxylic Acid: Stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) can be used, but care must be taken to avoid cleavage of the oxetane ring under the often acidic conditions of these reactions.

Caption: Oxidation pathways of the primary alcohol.

The alcohol can be converted to an ether, for example, through a Williamson ether synthesis. This involves deprotonation with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide. These basic conditions are well-tolerated by the oxetane ring.

Esterification can be achieved through several methods:

-

Fischer Esterification: Reaction with a carboxylic acid under acidic conditions. However, this method carries a high risk of oxetane ring-opening.

-

Reaction with Acyl Halides or Anhydrides: This is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) and is compatible with the oxetane moiety.

Intramolecular Reactivity

While less common for 3-substituted oxetanes without an internal nucleophile directly attached to the ring, the possibility of intramolecular ring-opening under certain forcing acidic conditions exists, where the terminal hydroxyl group could act as the nucleophile, though this would lead to a thermodynamically unfavorable larger ring system. Generally, intermolecular reactions will be favored.

Metabolic Stability Considerations

The inclusion of an oxetane ring is a well-established strategy to enhance metabolic stability.[4][7] The oxetane moiety can block or shield metabolically vulnerable sites from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[7] For 3-(Oxetan-3-yl)propan-1-ol, the primary sites of metabolism would likely be:

-

Oxidation of the primary alcohol: This is a common metabolic pathway for primary alcohols, leading to the corresponding aldehyde and then carboxylic acid.

-

Oxidation of the propyl chain: Hydroxylation at the α or β positions of the propyl chain is possible.

The oxetane ring itself is generally considered to be metabolically robust.[8] However, some studies have shown that oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), which could represent a potential clearance pathway.[3]

Experimental Protocols

Protocol for Forced Degradation Study (Acid Hydrolysis)

Objective: To assess the stability of 3-(Oxetan-3-yl)propan-1-ol under acidic conditions and identify potential degradation products.

Materials:

-

3-(Oxetan-3-yl)propan-1-ol

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

HPLC-grade water and acetonitrile

-

HPLC system with UV detector

-

LC-MS system for peak identification

Procedure:

-

Prepare a stock solution of 3-(Oxetan-3-yl)propan-1-ol in water at a concentration of 1 mg/mL.

-

In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 N HCl.

-

In a control vial, add 1 mL of the stock solution and 1 mL of water.

-

Incubate both vials at 60°C.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Neutralize the aliquot from the acid solution with an equivalent amount of 0.1 N NaOH.

-

Dilute the samples to an appropriate concentration with the mobile phase.

-

Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.

-

Analyze the stressed samples by LC-MS to identify the mass of any major degradation products, which would likely correspond to the ring-opened diol.

Protocol for Oxidation of the Primary Alcohol to an Aldehyde

Objective: To synthesize 3-(Oxetan-3-yl)propanal via mild oxidation.

Materials:

-

3-(Oxetan-3-yl)propan-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 3-(Oxetan-3-yl)propan-1-ol (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add Dess-Martin Periodinane (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid dissolves and the layers are clear.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

3-(Oxetan-3-yl)propan-1-ol is a valuable building block that combines the advantageous properties of the oxetane ring with the synthetic versatility of a primary alcohol. Its chemical stability is robust under neutral, basic, and thermal conditions, but it is susceptible to degradation via ring-opening in acidic environments. The primary alcohol moiety is prone to oxidation. A thorough understanding of this reactivity profile is crucial for its successful application in multistep syntheses. By leveraging its unique characteristics, medicinal chemists can effectively incorporate this motif to enhance the drug-like properties of novel therapeutic agents.

References

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227–3246. [Link]

- Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design.

-

J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12533–12579. [Link]

-

V., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

V., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

-

ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]

-

The Dong Group. Oxetane Presentation.pptx. [Link]

-

Denmark Group. (2020). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

-

Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2356–2361. [Link]

-

Beilstein Journals. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

-

Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16921–16927. [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

-

Organic Chemistry Portal. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]

-